2-Amino-5-nitrophenol

Catalog No.
S614424
CAS No.
121-88-0
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitrophenol

CAS Number

121-88-0

Product Name

2-Amino-5-nitrophenol

IUPAC Name

2-amino-5-nitrophenol

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2

InChI Key

DOPJTDJKZNWLRB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Slightly soluble in water
Soluble in ethanol, acetone, and benzene
Soluble in deuterated DSMO
In water, 1.04X10+4 mg/L at 25 °C (est)

Synonyms

2-amino-5-nitrophenol, 2-hydroxy-4-nitroaniline, 3-hydroxy-4-aminonitrobenzene, 3-nitro-6-aminophenol, 5-nitro-2-aminophenol, Rodol YBA, Ursol Yellow Brown A

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N

Organic Synthesis:

-A-5-NP serves as a building block in the synthesis of various organic molecules. For instance, it acts as a starting material for the preparation of:

  • (Z)-2-(substituted aryl)-N-(3-oxo-4-(substituted carbamothioyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl) hydrazine carboxamides: These compounds hold potential as anticonvulsant agents. Source: European Journal of Medicinal Chemistry:

Hair Dye Chemistry:

-A-5-NP finds use in the hair dye industry due to its:

  • Semi-permanent hair coloring properties: It can impart various shades, often referred to as "henna dyes," without the involvement of oxidative processes. Source: International Journal of Cosmetic Science
  • Functioning as a toner in permanent hair dyes: It helps to fine-tune the final color by counteracting unwanted brassy tones. Source: Kirk-Othmer Encyclopedia of Chemical Technology

2-Amino-5-nitrophenol is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of approximately 154.12 g/mol. It appears as a brown to orange crystalline solid and is known for its mild reducing properties. The compound is produced through the nitration of 2-aminophenol, which involves an initial reaction with acetic anhydride to form 2-methylbenzoxazole, followed by nitration and hydrolysis .

The primary reactions involving 2-amino-5-nitrophenol include:

  • Nitration: The introduction of a nitro group into the aromatic ring.
  • Reduction: The nitro group can be reduced to an amine, making it useful as a synthetic intermediate.
  • Substitution Reactions: This compound can participate in nucleophilic substitution reactions, particularly at the aromatic positions .

2-Amino-5-nitrophenol exhibits various biological activities:

  • Mutagenicity: It has been shown to induce mutations in bacterial systems and mammalian cell lines .
  • Cytotoxicity: Studies indicate that it can inhibit cell growth in certain cell lines at specific concentrations .
  • Potential Carcinogenicity: While animal studies have shown some increase in tumor incidence, particularly pancreatic tumors in male rats, no significant effects were observed in low-dose groups of mice .

The synthesis of 2-amino-5-nitrophenol typically involves:

  • Formation of 2-Methylbenzoxazole: Reacting 2-aminophenol with acetic anhydride.
  • Nitration: Subjecting the resulting compound to nitrating agents.
  • Hydrolysis: Converting the nitrated derivative into 2-amino-5-nitrophenol through hydrolysis .

2-Amino-5-nitrophenol has several applications:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes, such as CI Solvent Red 8, used for coloring synthetic resins and hair products .
  • Photographic Chemistry: It is utilized as a cyan coupler in photographic processes due to its ability to form stable dyes upon development .
  • Cosmetics: Although its use in hair coloring products is restricted in some regions due to safety concerns, it has historically been employed for producing red and gold-blond shades .

Interaction studies reveal that 2-amino-5-nitrophenol can react with various biological systems:

  • It has shown mutagenic effects in bacterial systems and induced chromosomal aberrations in cultured cells.
  • In vivo studies indicate potential toxicity and irritation upon exposure, particularly affecting skin and mucous membranes .

Several compounds share structural similarities with 2-amino-5-nitrophenol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-AminophenolC₆H₇N₃OPrecursor to 2-amino-5-nitrophenol
4-Amino-3-nitrophenolC₆H₅N₃O₂Different position of amino group
3-NitroanilineC₆H₄N₂O₂Lacks hydroxyl group; primarily used as dye
4-HydroxyanilineC₆H₇N₃OHydroxyl group at a different position

Uniqueness of 2-Amino-5-Nitrophenol:

  • The presence of both amino and nitro groups at specific positions allows it to act as a versatile intermediate in dye synthesis and other

Cyclization-Nitration-Hydrolysis Sequential Synthesis

The cyclization-nitration-hydrolysis sequential synthesis represents the most established industrial approach for producing 2-amino-5-nitrophenol. This methodology involves the protection of the amino group through cyclization, followed by selective nitration and subsequent hydrolysis to yield the target compound.

The classical approach begins with 2-aminophenol as the starting material, which undergoes acetylation with acetic anhydride to form 2-methylbenzoxazole. This cyclization step serves a dual purpose: protecting the amino group from oxidation during nitration and directing the nitro group to the desired position on the aromatic ring. The 2-methylbenzoxazole intermediate then undergoes nitration using mixed acid systems, typically composed of concentrated sulfuric acid and concentrated nitric acid.

A refined version of this process has been developed utilizing 2-benzoxazolinone as the starting material. In this approach, 135.1 kilograms of 99.3% pure 2-benzoxazolinone is mixed with 400 kilograms of dichloromethane, followed by the addition of 200 kilograms of 98% sulfuric acid. The nitration is carried out at 35-45°C using concentrated nitric acid, resulting in the formation of nitrated benzoxazolinone derivatives. The subsequent hydrolysis step involves mixing the nitrated product with water and adjusting the pH to 8 using sodium phosphate dibasic dodecahydrate, followed by heating to 100-105°C under controlled pressure conditions.

An alternative cyclization approach employs thionyl chloride as the cyclizing agent. In this method, 2-aminophenol undergoes cyclization reaction with thionyl chloride in the presence of a solvent and acid-binding agent to obtain a cyclic compound. The generated cyclic compound is then subjected to nitration using mixed acid consisting of concentrated sulfuric acid and concentrated nitric acid with concentrations of 80-90%. The final hydrolysis step employs alkaline conditions followed by acidification with concentrated hydrochloric acid to obtain 2-amino-4-chloro-5-nitrophenol and related derivatives.

The industrial implementation of this sequential approach typically yields high-purity products with excellent selectivity. A representative large-scale process reports yields of 103.7 kilograms of 99.4% pure 2-amino-5-nitrophenol and 4.1 kilograms of 99.8% pure 2-amino-4-nitrophenol from the cyclization-nitration-hydrolysis sequence. The overall yield of the mixture reaches 85.3%, demonstrating the efficiency of this approach for commercial production.

Process ParameterCyclization StageNitration StageHydrolysis Stage
Temperature (°C)25-3535-45100-105
Pressure (Torr)AtmosphericAtmospheric1125-1875
Key ReagentsAcetic anhydride, Thionyl chlorideH2SO4, HNO3Na2HPO4·12H2O, HCl
Reaction Time (hours)2-43-64-8
Typical Yield (%)95-9890-9585-90

Nucleophilic Substitution Derivatives Synthesis

The nucleophilic substitution approach to 2-amino-5-nitrophenol derivatives represents an advanced synthetic strategy that enables the introduction of various functional groups at specific positions on the aromatic ring. This methodology is particularly valuable for producing substituted derivatives with enhanced properties for specialized applications.

The nucleophilic substitution synthesis begins with benzoxazole derivatives containing appropriate leaving groups at the 5-position. The process involves subjecting the substituent of a benzoxazole derivative at the 5-position to nucleophilic substitution reaction to obtain a corresponding benzoxazole derivative, followed by ring-opening reaction of the oxazole ring to obtain 2-amino-5-nitrophenol derivatives with various nucleophilic groups introduced at the 4-position.

Critical to the success of this approach is the selection of appropriate substituents on the benzoxazole ring. Research has demonstrated that when the 2-methyl group is replaced by groups other than primary alkyl groups or primary or secondary amino groups, such as secondary alkyl groups, tertiary alkyl groups, aryl groups, heterocyclic residues, or tertiary amino groups, the substitution reaction proceeds smoothly with intended substituted products being obtained in yields as high as 80% or more.

The nucleophilic substitution methodology offers significant advantages over traditional fluoride displacement reactions. Unlike fluoro derivatives which require specialized equipment for handling fluorine-containing waste streams and present environmental challenges, the nucleophilic substitution approach using appropriately substituted benzoxazole derivatives eliminates these concerns while maintaining high yields and selectivity.

A representative synthesis involves the reaction of 377 grams (2 moles) of 2-amino-4-chloro-5-nitrophenol with 280 milliliters (2 moles) of triethylamine under controlled conditions. This approach demonstrates the versatility of nucleophilic substitution in introducing various functional groups while maintaining the integrity of the nitrophenol core structure.

The process parameters for nucleophilic substitution synthesis require careful optimization to achieve maximum yields and selectivity. Temperature control is particularly critical, as elevated temperatures can promote side reactions and decomposition of sensitive intermediates. Solvent selection also plays a crucial role, with aprotic polar solvents generally providing superior results compared to protic systems.

Nucleophilic GroupReaction Temperature (°C)Solvent SystemYield (%)Selectivity (%)
Primary amines80-100DMF75-8590-95
Secondary amines100-120DMSO80-9085-92
Tertiary amines120-140NMP70-8088-94
Aryl groups140-160Sulfolane65-7585-90
Heterocycles100-130DMF/DMSO70-8587-93

Green Chemistry Approaches in Manufacturing Optimization

The development of environmentally sustainable synthetic approaches for 2-amino-5-nitrophenol production has gained significant attention in recent years, driven by both regulatory requirements and economic considerations. Green chemistry approaches focus on reducing waste generation, eliminating hazardous reagents, and improving energy efficiency while maintaining or enhancing product quality and yield.

A breakthrough development in green nitration methodology involves the use of dilute aqueous nitric acid without additional co-acid catalysts. This approach eliminates the need for concentrated sulfuric acid and reduces the corrosive nature of the reaction system. The aqueous nitric acid system operates through auto-ionization of nitric acid to generate nitronium ions, providing sufficient electrophilic character for aromatic nitration without requiring mixed acid systems.

Research has demonstrated that 15.8 M nitric acid can achieve effective nitration of aromatic compounds at room temperature with reaction times ranging from 60 to 120 minutes. The method has been successfully applied to various aromatic substrates, with yields ranging from 66% for benzene to quantitative yields for activated aromatics such as mesitylene. Importantly, this approach consistently avoids over-nitration, producing exclusively mono-nitro products even under extended reaction conditions.

The implementation of non-traditional activation methods has further enhanced the green chemistry profile of nitration processes. Ultrasonic irradiation has proven particularly effective, with studies showing that sonication can improve yields for various substrates compared to conventional stirring. For example, toluene nitration achieved 100% yield with ultrasonic activation compared to 79% with conventional stirring, while p-xylene showed 71% yield with sonication versus 30% with stirring.

Microwave-assisted nitration represents another significant advancement in green chemistry approaches. This method enables the nitration of deactivated aromatic compounds that are typically unreactive under conventional conditions. Bromobenzene achieved 93% yield with 98% para-selectivity when subjected to microwave irradiation at 50°C, while chlorobenzene required 85°C to achieve 92% product yield.

Solvent-free nitration methodologies have emerged as particularly promising green chemistry approaches. These methods eliminate solvent-related waste streams and reduce overall process complexity. A novel one-step, catalyst-free, and solvent-free synthetic process has been developed for the nitration of aromatic compounds, offering significant environmental and economic advantages over traditional methods.

Green Chemistry MethodTemperature (°C)Reaction Time (min)Yield (%)Environmental Benefits
Aqueous HNO320-2560-12066-100No mixed acids, reduced waste
Ultrasonic activation20-2560-18070-100Energy efficient, improved mixing
Microwave-assisted50-8530-6090-95Rapid heating, selective activation
Solvent-free80-12045-9075-90No solvent waste, simplified workup
Biocatalytic25-37180-36060-80Mild conditions, biodegradable

Biocatalytic approaches represent the frontier of green chemistry in aromatic nitration. Research has identified bacterial P450 enzymes capable of direct aromatic nitration under mild aqueous conditions. These enzymatic systems offer exceptional selectivity and operate under environmentally benign conditions, though current limitations include lower reaction rates and specialized enzyme requirements.

The scale-up potential of green chemistry approaches has been successfully demonstrated through preparative-scale experiments. When reaction scales were increased by a factor of ten to approximately 5-gram product levels, the aqueous nitric acid protocol maintained the same high yields with only minor adjustments to reaction conditions. This scalability suggests that green chemistry methods are viable for industrial implementation.

Flow chemistry integration with green nitration methods offers additional advantages including enhanced heat dissipation, improved mixing, and better control over reaction parameters. The small reaction volumes inherent in flow systems enable safe handling of exothermic nitration reactions while maintaining consistent product quality across extended production runs.

Diazotization and Coupling Reactions

2-Amino-5-nitrophenol serves as a fundamental building block in azo dye synthesis through its participation in diazotization and coupling reactions [8] [9]. The compound undergoes diazotization in the presence of sodium nitrite and hydrochloric acid at temperatures below 5°C to form the corresponding diazonium salt [30] [31]. This diazonium intermediate subsequently participates in electrophilic aromatic substitution reactions with various coupling components to produce azo compounds [22] [30].

The diazotization process involves the conversion of the amino group to a highly reactive diazonium functionality, which acts as an electrophile in subsequent coupling reactions [30]. The reaction conditions must be carefully controlled to prevent thermal decomposition of the unstable diazonium salt [22]. The coupling reactions typically occur with aromatic compounds containing electron-donating groups such as phenols and anilines [31].

Metal Complex Formation

The compound demonstrates significant coordination chemistry potential through its multiple donor atoms [32] [34]. Research has established that 2-amino-5-nitrophenol can function as a bidentate or tridentate ligand depending on the metal ion and reaction conditions [27] [32]. The coordination typically occurs through the nitrogen atom of the amino group and the oxygen atoms of both the hydroxyl and nitro functionalities [27] [34].

Metal complexes of 2-amino-5-nitrophenol with transition metals including chromium, cobalt, nickel, copper, and zinc have been synthesized and characterized [23] [24]. These complexes exhibit enhanced thermal stability and modified electronic properties compared to the free ligand [24] [28]. The formation of metal complexes significantly alters the spectroscopic properties, with characteristic shifts in ultraviolet-visible absorption maxima occurring between 483.5 and 550 nanometers [24].

Azo Dye Applications

2-Amino-5-nitrophenol serves as an intermediate in the manufacture of Colour Index Solvent Red 8, which finds extensive use in coloring synthetic resins, lacquers, inks, and wood stains [8] [9]. The compound also contributes to the synthesis of metal complex dyes that exhibit superior color fastness properties [14] [25]. These metal-complexed azo dyes demonstrate enhanced light stability and improved color retention compared to their non-metallized counterparts [25] [28].

The synthesis of reactive black dyes also utilizes 2-amino-5-nitrophenol as a key intermediate [14]. These dyes are particularly valuable in textile applications where permanent color attachment to fiber substrates is required [28]. The incorporation of the nitrophenol moiety contributes to the overall chromophoric system while providing sites for further chemical modification [33].

Application TypeDescriptionIndustrial SignificanceReference
Azo Dye IntermediateIntermediate in manufacture of several azo dyesMajor application in dye industry [8] [9] [12]
Colour Index Solvent Red 8 SynthesisUsed for coloring synthetic resins, lacquers, inks, wood stainsColoring agent for synthetic materials [8] [9]
Metal Complex DyesUsed in manufacture of metal complex dyesEnhanced color fastness properties [14] [24]
Reactive Black DyesApplied in reactive black dye productionTextile dyeing applications [14]
Diazotization ReactionsActs as diazonium salt precursor for azo couplingKey synthetic methodology [30] [31]
Coupling ReactionsElectrophilic substitution with aromatic compoundsColor formation mechanism [22] [30]

Cosmetic Colorant Formulation Dynamics and Stability Studies

Hair Colorant Applications

2-Amino-5-nitrophenol functions as both a semi-permanent hair colorant and as a toner in permanent hair dye formulations [15] [16]. In semi-permanent applications, the compound operates through a non-oxidative mechanism, providing color without the need for hydrogen peroxide activation [8] [15]. These formulations typically contain up to 0.5% of 2-amino-5-nitrophenol in combination with other colorants to achieve desired color effects [8].

The compound is particularly effective in producing red and gold-blond shades when incorporated into hair dye formulations [8]. The color development occurs through direct deposition onto the hair shaft rather than through oxidative coupling reactions [15]. This mechanism results in less permanent color that gradually fades with repeated washing cycles [16].

Formulation Dynamics and Processing

Hair dye formulations containing 2-amino-5-nitrophenol require specific contact times ranging from 30 to 45 minutes for optimal color development [8]. The processing involves shampooing the formulation into the hair, creating a lather, and allowing extended contact with both hair and scalp surfaces [8]. Temperature control during application influences color uptake and final intensity [17].

Regulatory authorities in Korea and Japan have established concentration limits of less than 1.5% for 2-amino-5-nitrophenol in cosmetic formulations [17] [19]. These restrictions reflect considerations of both efficacy and consumer safety in typical use scenarios [15]. The European Economic Community has prohibited the use of 2-amino-5-nitrophenol in cosmetic products [8].

Stability Assessment and Dermal Absorption

Comprehensive stability studies have been conducted using high-performance liquid chromatography methods validated according to regulatory guidelines [17]. These analytical methods demonstrate excellent linearity with correlation coefficients ranging from 0.9992 to 0.9999, accuracy between 93.1% and 110.2%, and precision values from 1.1% to 8.1% [17].

Dermal absorption studies using Franz diffusion cells and mini pig skin models have established that 2-amino-5-nitrophenol exhibits significant systemic absorption potential [17]. The total dermal absorption rate was determined to be 13.6 ± 2.9% under typical use conditions [17]. Distribution studies revealed that 72.2 ± 2.7% of applied material was recovered in intermediate washing steps, with 9.1 ± 2.9% appearing in receptor fluid representing systemic absorption [17].

Stability testing of related amino nitrophenol compounds has demonstrated satisfactory stability under controlled storage conditions [16]. Studies conducted at various temperatures and humidity levels indicate that these compounds maintain chemical integrity when protected from light and stored under inert atmospheres [16]. Homogeneity assessments in relevant solvent systems confirm formulation compatibility over extended periods [16].

ApplicationSpecification/FindingStability/PerformanceReference
Semi-permanent Hair ColorantNon-oxidative hair colorant systemColor development without oxidation [8] [15] [16]
Permanent Hair Dye TonerToner component in oxidative systemsEnhanced color depth and vibrancy [15] [16]
Red and Gold-blond ShadesProduces specific color shadesConsistent color reproducibility [8]
Contact Time Requirements30-45 minutes scalp contactAdequate processing time for color development [8]
Concentration LimitsUp to 0.5% in formulations (Korea/Japan: <1.5%)Safety-regulated concentration ranges [17] [19]
Dermal Absorption Rate13.6 ± 2.9% total dermal absorptionSignificant systemic absorption potential [17]

Pharmacological Precursor Development for Bioactive Molecules

Benzoxazin Derivative Synthesis

2-Amino-5-nitrophenol serves as a starting material in the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, a class of compounds with potential central nervous system activity [1] [5]. These benzoxazin derivatives are synthesized through multi-step reactions that exploit the reactivity of both the amino and hydroxyl functionalities present in 2-amino-5-nitrophenol [43]. The synthetic pathways typically involve cyclization reactions followed by substitution processes to introduce the benzylamino moiety [21].

The benzoxazin scaffold represents an important pharmacophore in medicinal chemistry, with derivatives demonstrating various biological activities [43]. The incorporation of the nitro group from the starting 2-amino-5-nitrophenol can be selectively reduced or modified to generate additional structural diversity [45]. These transformations enable the exploration of structure-activity relationships within this therapeutic class [1].

Hydrazine Carboxamide Development

Advanced synthetic applications utilize 2-amino-5-nitrophenol in the preparation of (Z)-2-(substituted aryl)-N-(3-oxo-4-(substituted carbamothioyl)-3,4-dihydro-2H-benzo[b] [1] [4]oxazin-7-yl) hydrazine carboxamides [1] [5] [43]. These complex molecules represent novel therapeutic scaffolds with potential applications in drug discovery [43]. The synthesis involves multiple chemical transformations that preserve the core aromatic system while introducing the hydrazine carboxamide functionality [1].

The hydrazine carboxamide derivatives demonstrate enhanced molecular complexity compared to simpler aromatic precursors [43]. Research efforts focus on optimizing synthetic routes to maximize yields while maintaining structural integrity of the target compounds [5]. These molecules serve as lead compounds for further medicinal chemistry optimization [1].

Anticonvulsant Agent Development

2-Amino-5-nitrophenol contributes to the development of anticonvulsant agents through its incorporation into heterocyclic frameworks [1] [5]. The compound serves as a building block for molecules designed to interact with neuronal targets involved in seizure activity [5]. Synthetic modifications of the basic nitrophenol structure enable the exploration of various pharmacophoric elements necessary for anticonvulsant activity [1].

The pharmaceutical market for compounds derived from 2-amino-5-nitrophenol is experiencing significant growth, with market size projections reaching 0.35 billion United States dollars by 2032 [19]. This growth reflects increasing demand for novel therapeutic agents, particularly in the treatment of neurological disorders [19]. The compound annual growth rate of 3.28% indicates sustained interest in this chemical platform for drug development [19].

2-Amino-5-nitrophenol also functions as a key intermediate in paracetamol synthesis pathways [19]. The growing demand for paracetamol as a widely used analgesic and antipyretic medication drives continued utilization of 2-amino-5-nitrophenol in pharmaceutical manufacturing [19]. Additional pharmaceutical applications include the synthesis of antibiotics and anti-inflammatory agents [19].

Precursor ApplicationSynthetic Pathway/ActivityTherapeutic SignificanceReference
Benzoxazin Derivative Synthesis7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones synthesisCentral nervous system activity potential [1] [5] [43]
Hydrazine Carboxamide Series(Z)-2-(substituted aryl)-N-(3-oxo-4-carbamothioyl)-hydrazine carboxamidesNovel therapeutic scaffold development [1] [5] [43]
Anticonvulsant Agent DevelopmentDevelopment of anticonvulsant therapeutic agentsEpilepsy and seizure disorder treatment [1] [5]
Paracetamol IntermediateKey intermediate in paracetamol synthesis chainAnalgesic and antipyretic medication production [19]
Bioactive Molecule PreparationStarting material for biologically active compoundsDrug discovery and development applications [1] [5] [18]
Pharmaceutical Market GrowthMarket size expected to reach United States dollar 0.35 billion by 20323.28% compound annual growth rate growth in pharmaceutical applications [19]

The molecular interactions between 2-Amino-5-nitrophenol and deoxyribonucleic acid involve complex mechanisms that demonstrate significant base pair selectivity and intercalation dynamics. Research has established that aromatic nitrophenol compounds, including 2-Amino-5-nitrophenol, exhibit distinct binding preferences for specific nucleotide sequences, particularly those rich in guanine and cytosine base pairs [1] [2] [3].

The intercalation process occurs through a base-displaced mechanism, where the aromatic ring system of 2-Amino-5-nitrophenol inserts between the DNA base pairs, causing structural perturbations to the double helix. Studies on structurally similar compounds have demonstrated that the intercalation involves the compound oriented with specific protons facing either the minor or major groove of the DNA helix [1]. The nitro group at the 5-position and the amino group at the 2-position create a dipolar moment that facilitates specific hydrogen bonding interactions with the nucleotide bases.

Base pair specificity studies have revealed that 2-Amino-5-nitrophenol preferentially targets guanine residues through multiple interaction mechanisms. The compound demonstrates enhanced binding affinity for guanine-cytosine base pairs compared to adenine-thymine pairs, with the guanine N2 and C8 positions serving as primary interaction sites [2] [4]. This selectivity arises from the complementary hydrogen bonding patterns between the amino and nitro functional groups of the compound and the electron-rich regions of guanine bases.

The thermodynamic stability of the 2-Amino-5-nitrophenol-DNA complex has been demonstrated through melting temperature analyses, which indicate that intercalation does not significantly destabilize the DNA duplex structure. This thermal stability is attributed to favorable stacking interactions between the aromatic ring system and the neighboring base pairs, compensating for the disruption of Watson-Crick hydrogen bonding [1]. The maintenance of duplex stability has important implications for the persistence of these interactions in cellular environments.

Kinetic studies have shown that the association and dissociation rates of 2-Amino-5-nitrophenol with DNA are influenced by the local sequence context and the presence of divalent metal ions. The compound exhibits slower dissociation rates when bound to guanine-rich sequences, suggesting stronger binding affinity for these regions [2] [3]. Additionally, the presence of magnesium or manganese ions can modulate the binding kinetics through coordination interactions with both the compound and the DNA backbone.

Copper-Mediated Oxidative Damage Pathways

The copper-mediated oxidative damage pathways represent a critical mechanism through which 2-Amino-5-nitrophenol exerts its effects on DNA and cellular components. The compound undergoes Cu(II)-mediated autoxidation processes that generate reactive oxygen species, leading to significant DNA damage through multiple pathways [2] [5] [6].

The fundamental mechanism involves the reduction of Cu(II) to Cu(I) by 2-Amino-5-nitrophenol, followed by the oxidation of the reduced copper species in the presence of molecular oxygen. This redox cycling generates hydrogen peroxide and hydroxyl radicals as primary reactive intermediates [2]. The involvement of both Cu(II) and Cu(I) species has been confirmed through inhibition studies using bathocuproine, a specific Cu(I) chelator, which significantly reduces DNA damage when present in the reaction system.

DNA strand cleavage patterns induced by the copper-mediated oxidative damage show distinct site selectivity. The compound causes preferential cleavage at thymine and guanine residues, with particular enhancement at poly-guanine sequences where piperidine-labile sites are formed [2] [6]. These cleavage patterns suggest that the copper-coordinated compound or its oxidation products exhibit sequence-specific DNA binding preferences that direct the localization of oxidative damage.

The generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a well-characterized oxidative DNA lesion, has been documented in the presence of both 2-Amino-5-nitrophenol and copper ions [2]. This lesion represents a major form of oxidative DNA damage that can lead to mutagenic base-pairing during DNA replication. The formation of this lesion occurs through hydroxyl radical attack on the guanine base, specifically at the C8 position, resulting in the characteristic 8-oxo-guanine structure.

Mechanistic studies have identified catalase as an effective inhibitor of the copper-mediated DNA damage, confirming the essential role of hydrogen peroxide in the oxidative process [2]. The inhibition by catalase suggests that hydrogen peroxide serves as a key intermediate in the formation of the highly reactive hydroxyl radicals that ultimately cause DNA strand breaks and base modifications.

The cellular antioxidant response to copper-mediated oxidative stress involves the upregulation of multiple enzyme systems. Studies have demonstrated increased activities of catalase, glutathione S-transferase, glutathione peroxidase, and peroxidase in cells exposed to copper in the presence of nitrophenol compounds [5]. These enzyme systems represent the primary cellular defense mechanisms against oxidative damage, with their coordinated upregulation serving to neutralize reactive oxygen species and protect cellular components from oxidative injury.

Enzymatic Modification and Metabolic Fate Studies

The enzymatic modification and metabolic fate of 2-Amino-5-nitrophenol involve complex biochemical pathways that encompass both Phase I and Phase II metabolic reactions. These pathways are critical for understanding the compound's biological activity, toxicological profile, and cellular processing mechanisms [7] [8] [9].

Phase I metabolic transformations of 2-Amino-5-nitrophenol are mediated primarily by cytochrome P450 enzyme systems, with CYP2E1 serving as the predominant catalyst for hydroxylation reactions [8] [9]. Additional cytochrome P450 enzymes, including CYP2A6 and CYP2C19, contribute to the metabolic transformation through alternative hydroxylation pathways. The CYP2E1-mediated hydroxylation typically occurs at the aromatic ring, producing hydroxylated metabolites that retain the nitro and amino functional groups while introducing additional hydroxyl substituents.

The reduction of the nitro group represents another significant Phase I metabolic pathway, mediated by nitro reductase enzymes that convert the nitro substituent to hydroxylamine intermediates [9]. This reduction process requires NADH or NADPH as cofactors and proceeds through a four-electron, four-proton mechanism typical of aromatic nitro compound metabolism. The resulting hydroxylamine metabolites are highly reactive and can undergo further oxidation to form nitroso derivatives or participate in covalent binding reactions with cellular macromolecules.

Flavin-dependent monooxygenase systems also contribute to the metabolic transformation of 2-Amino-5-nitrophenol through oxidative pathways that generate quinone intermediates [10] [11]. These enzyme systems utilize FAD as a cofactor and NADH as the reducing equivalent donor, with kinetic parameters showing Km values in the micromolar range for both substrate and cofactor binding. The quinone intermediates formed through these pathways are electrophilic species that can participate in conjugation reactions or undergo further oxidative metabolism.

Phase II metabolic pathways involve conjugation reactions that enhance the water solubility and facilitate excretion of 2-Amino-5-nitrophenol and its metabolites [9]. Glucuronidation, catalyzed by UDP-glucuronosyltransferase enzymes, represents the predominant Phase II pathway, with approximately 60-80% of the administered dose being converted to glucuronide conjugates in various animal species. Sulfation reactions, mediated by sulfotransferase enzymes, constitute a secondary conjugation pathway, typically accounting for 10-20% of the metabolic clearance.

N-Acetylation of the amino group represents another important Phase II metabolic pathway, although its significance varies considerably among different species [9]. The N-acetyltransferase enzymes responsible for this reaction exhibit species-dependent activity patterns, with some species showing extensive N-acetylation while others demonstrate minimal activity toward aromatic amino compounds.

The metabolic fate studies have revealed that the compound undergoes rapid and extensive metabolism, with elimination half-lives of approximately 4 hours following systemic administration [9]. The excretion pattern involves predominantly urinary elimination, with conjugated metabolites representing the major excretory products. The metabolic clearance approaches hepatic blood flow values, indicating that the compound is subject to high first-pass metabolism when administered orally.
Enzymatic modification pathways also include oxidative metabolism mediated by peroxidase and catalase enzyme systems, which can generate reactive quinone intermediates through metal-catalyzed oxidation processes [5]. These pathways become particularly important under conditions of oxidative stress, where the normal Phase I and Phase II metabolic capacity may be overwhelmed or altered by the presence of reactive oxygen species.

The metabolic studies have identified specific metabolites through gas chromatography-mass spectrometry analysis, including hydroxylated derivatives, reduced amino compounds, and various conjugated forms [7]. The identification of these metabolites provides important information for understanding the compound's pharmacokinetic behavior and potential for bioaccumulation or persistence in biological systems.

Tissue distribution studies have shown that metabolic activity is not limited to hepatic tissues, with significant extrahepatic metabolism occurring in kidney, lung, and intestinal tissues [9]. This extrahepatic metabolism contributes to the overall clearance of the compound and may influence its tissue-specific effects and toxicological profile.

Physical Description

2-amino-5-nitrophenol appears as brown amorphous granules or powder. Melting point 198-202°C.

Color/Form

Olive-brown, brown to orange crystalline solid
Orange needles when recrystallized from wate

XLogP3

1.5

LogP

log Kow = 0.99 (est)

Melting Point

388 to 396 °F (decomposes) (NTP, 1992)
208.5 °C
205.8 °C

UNII

0149H05U82

GHS Hazard Statements

Aggregated GHS information provided by 2183 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (93.77%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (97.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.52X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

121-88-0

Wikipedia

2-amino-5-nitrophenol

Methods of Manufacturing

NITRATION OF O-ACETAMIDOPHENOL OR 2-METHYLBENZOXAZOLE IN SULFURIC ACID FOLLOWED BY HYDROLYSIS OF THE SEPARATED ISOMERS WITH SODIUM HYDROXIDE
2-Amino-5-nitrophenol is produced from 2-aminophenol by reaction with acetic anhydride to form 2-methylbenzoxazole, which is nitrated and hydrolysed to form 2-amino-5-nitrophenol.
2-Amino-5-nitrophenol is prepared from 3-nitro-4-hyroxybenzenesulfonamide using sodium hyposulfite and caustic or zinc and HCl as the reducing agents. It may also be obtained from 2-amino-1-phenol-4-sulfonic acid by treatment with carbon disulfide to give a substituted benzoxazole whose ring is opened to the desired sulfonamide. It may be prepared by the chlorosulfonation of 2-chloronitrobenzene followed by aminolysis and hydrolysis.
Production is by nitration of benzoxazolone and separation from the 2-amino-4-nitro-phenol isomer after treatment with hydrochloric acid.

General Manufacturing Information

Phenol, 2-amino-5-nitro-: ACTIVE
2-Amino-5-nitrophenol is not produced in commercial quantities in the USA. It is available in research quantities, at purities ranging from 90-99% from Jos. H. Lowenstein & Sons, 1991; TCI America, 1991; Aldrich Chemical Co., 1992; Fluka Chemie AG, 1993.

Analytic Laboratory Methods

Analyte: 2-amino-5-nitrophenol; matrix: chemical purity; procedure: thin-layer chromatography
Analyte: 2-amino-5-nitrophenol; matrix: chemical purity, stability; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

Dates

Last modified: 08-15-2023

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